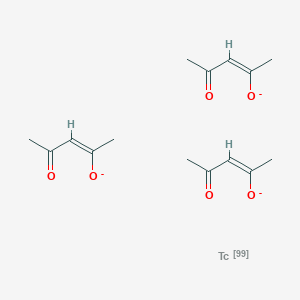

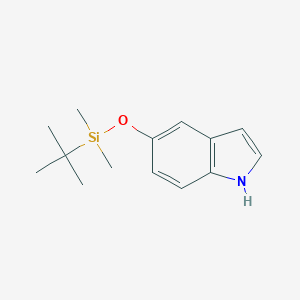

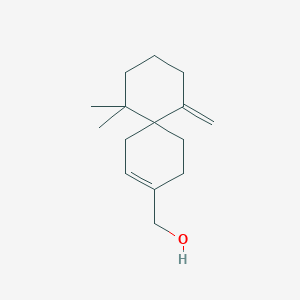

![molecular formula C13H10ClN3OS B034265 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 19750-29-9](/img/structure/B34265.png)

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic molecules with significant biological activity . Molecules bearing indole nucleus present diverse biological properties such as anti-tumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of similar compounds involves stirring the compound with an acid in dry dichloromethane followed by the addition of lutidine, and TBTU in cooled condition . The product obtained was characterized by spectroscopic techniques .Molecular Structure Analysis

The structure of similar compounds was confirmed by single crystal X-ray diffraction study . The compound crystallizes in the monoclinic crystal system in the space group P2 1 .Chemical Reactions Analysis

The indole nucleus is an important element of many natural and synthetic molecules with significant biological activity . Molecules bearing indole nucleus present diverse biological properties such as anti-tumor and anti-inflammatory activities, which can be associated both to DNA and protein interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. For example, the disappearance of –NH 2 protons at 4.26 ppm in 1 H-NMR analysis confirmed the structure of the compound .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include our compound of interest, have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents, showing inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . In fact, a new series of nortopsentin analogues, which replaced the imidazole ring of the natural product with thiazole and substituted the indole unit bound to position 2 of the thiazole ring with a 7-azaindole moiety, showed good antiproliferative effect against a panel of human tumor cell lines .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that our compound could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of various bacterial infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.

Mécanisme D'action

Target of Action

The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of new drugs based on the indole scaffold.

Propriétés

IUPAC Name |

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBVMVLKSBTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585389 |

Source

|

| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |

CAS RN |

19750-29-9 |

Source

|

| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

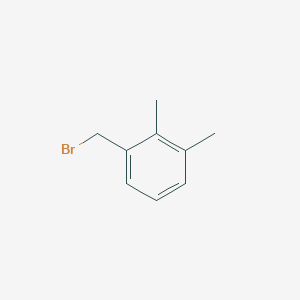

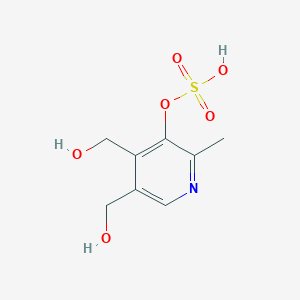

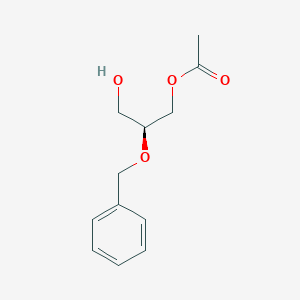

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

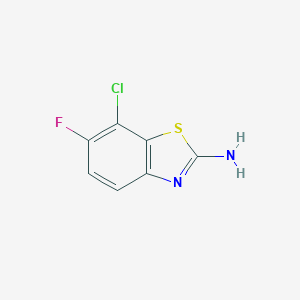

![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)